(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid (S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513827
InChI: InChI=1S/C38H46N4O7S/c1-23-24(2)35(25(3)31-21-38(4,5)49-34(23)31)50(46,47)41-36(42-18-10-11-19-42)39-17-16-26(20-33(43)44)40-37(45)48-22-32-29-14-8-6-12-27(29)28-13-7-9-15-30(28)32/h6-9,12-15,26,32H,10-11,16-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t26-/m0/s1
SMILES: CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C
Molecular Formula: C38H46N4O7S
Molecular Weight: 702.9 g/mol

(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid

CAS No.:

Cat. No.: VC13513827

Molecular Formula: C38H46N4O7S

Molecular Weight: 702.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid -

Specification

Molecular Formula C38H46N4O7S
Molecular Weight 702.9 g/mol
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid
Standard InChI InChI=1S/C38H46N4O7S/c1-23-24(2)35(25(3)31-21-38(4,5)49-34(23)31)50(46,47)41-36(42-18-10-11-19-42)39-17-16-26(20-33(43)44)40-37(45)48-22-32-29-14-8-6-12-27(29)28-13-7-9-15-30(28)32/h6-9,12-15,26,32H,10-11,16-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t26-/m0/s1
Standard InChI Key IFTXXKQDJOBYSD-SANMLTNESA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C
SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is characterized by a central pentanoic acid backbone modified with orthogonal protective groups. The Fmoc group at the α-amino position ensures compatibility with standard SPPS protocols, while the Pbf-protected pyrrolidine-carboximidoyl moiety at the δ-position stabilizes the side chain during synthesis. Key physicochemical properties include:

PropertyValueSource Citation
Molecular FormulaC38H46N4O7S\text{C}_{38}\text{H}_{46}\text{N}_{4}\text{O}_{7}\text{S}
Molecular Weight702.9 g/mol
Optical Rotation[α]D=6±2[\alpha]_D = -6 \pm 2^\circ (C=1 in DMF)
Storage Conditions2–8°C (cold chain recommended)
Purity≥97.5% (HPLC) (analogous)

The stereochemistry at the α-carbon (S-configuration) ensures proper peptide chain orientation, while the Pbf group’s sulfonyl component enhances solubility in organic solvents such as DMF and DCM . The compound’s optical purity (>99.0% enantiomeric excess) minimizes epimerization risks during coupling reactions .

Role in Solid-Phase Peptide Synthesis

Fmoc-Based Deprotection Mechanics

The Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), allowing iterative peptide elongation without disturbing acid-labile Pbf protections. This orthogonality is critical for synthesizing peptides with post-translational modifications or non-natural amino acids. For example, the Pbf group remains stable during Fmoc deprotection, enabling the incorporation of functionalized side chains in neuropeptide analogs .

Side-Chain Functionalization

The pyrrolidine-carboximidoyl moiety introduces a rigid, cyclic structure that mimics proline’s conformational constraints. This feature is exploited in designing peptidomimetics for G-protein-coupled receptor (GPCR) targets, where helical or turn structures are often required . Additionally, the Pbf group’s sulfonyl component can participate in hydrogen bonding, further stabilizing secondary structures .

Applications in Drug Development

Oncology-Targeted Therapies

The compound’s ability to incorporate tumor-homing sequences (e.g., RGD motifs) has been leveraged in conjugate drugs. For instance, peptides synthesized using this building block have been linked to chemotherapeutic agents like doxorubicin, enhancing tumor-specific delivery while reducing systemic toxicity . Preclinical studies report a 40–60% increase in tumor accumulation compared to untargeted analogs.

Neurological Disorder Research

In Alzheimer’s disease models, peptides derived from this compound inhibit β-secretase (BACE1) with IC50_{50} values of 12–18 nM, as demonstrated in cortical neuron assays . The Pbf group’s lipophilicity improves blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapeutics.

Bioconjugation and Vaccine Design

The δ-amino group, exposed after Pbf deprotection, serves as a handle for site-specific bioconjugation. In mRNA vaccine platforms, this group has been used to attach Toll-like receptor (TLR) agonists, enhancing immunogenicity by 3–5 fold in murine models. Additionally, its compatibility with click chemistry (e.g., azide-alkyne cycloaddition) enables the modular assembly of antibody-drug conjugates (ADCs) .

Challenges and Future Directions

While the compound’s synthetic utility is well-established, scalability remains a concern due to its multi-step synthesis (typical yields: 15–20% over 8 steps) . Advances in flow chemistry and enzymatic resolution may address this limitation. Furthermore, the exploration of novel protective groups with improved metabolic stability could expand its applications in oral peptide therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator